

Quantum Chemical Calculations for Cerium Lead Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Plumbanone--cerium (1/1)*

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the properties of cerium lead oxide (CePbO_3), a perovskite material of interest for various applications. While direct and extensive research on CePbO_3 is emerging, this document synthesizes available data and outlines a robust computational methodology based on established first-principles techniques for similar perovskite oxides.

Introduction to Cerium Lead Oxide

Cerium lead oxide (CePbO_3) is a perovskite material that combines the unique electronic properties of cerium and lead within a flexible crystal structure. The interplay between the f-electrons of cerium and the p-orbitals of lead and oxygen can give rise to interesting electronic and optical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the behavior of such complex materials at the atomic level. These computational approaches allow for the investigation of structural stability, electronic band structure, and formation energies, providing critical insights for the design and development of novel materials.

Quantitative Data Summary

The following tables summarize the key calculated properties of the orthorhombic phase of cerium lead oxide (space group Cmcm , 63), as reported by the Materials Project.^[1] It is important to note that band gaps are often underestimated by standard DFT functionals.^[1]

Table 1: Crystallographic and Thermodynamic Data for CePbO_3

Property	Value
Crystal System	Orthorhombic
Space Group	Cmcm (63)
Lattice Parameter (a)	6.859 Å
Lattice Parameter (b)	7.817 Å
Lattice Parameter (c)	6.859 Å
Lattice Angles (α , β , γ)	90°, 100.912°, 90°
Formation Energy per Atom	-2.577 eV/atom
Energy Above Hull per Atom	0.376 eV/atom
Decomposition Pathway	CeO ₂ + PbO
Calculated Density	7.27 g/cm ³

Table 2: Electronic and Magnetic Properties of CePbO₃

Property	Value
Calculated Band Gap	0.730 eV
Magnetic Ordering	Non-magnetic (NM)
Final Magnetic Moment	0.000 μ B

Experimental and Computational Protocols

While specific experimental synthesis and characterization protocols for pure CePbO₃ are not widely documented in the reviewed literature, a standard computational approach for perovskite oxides can be detailed. The following methodology is based on common practices in first-principles calculations for similar materials.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

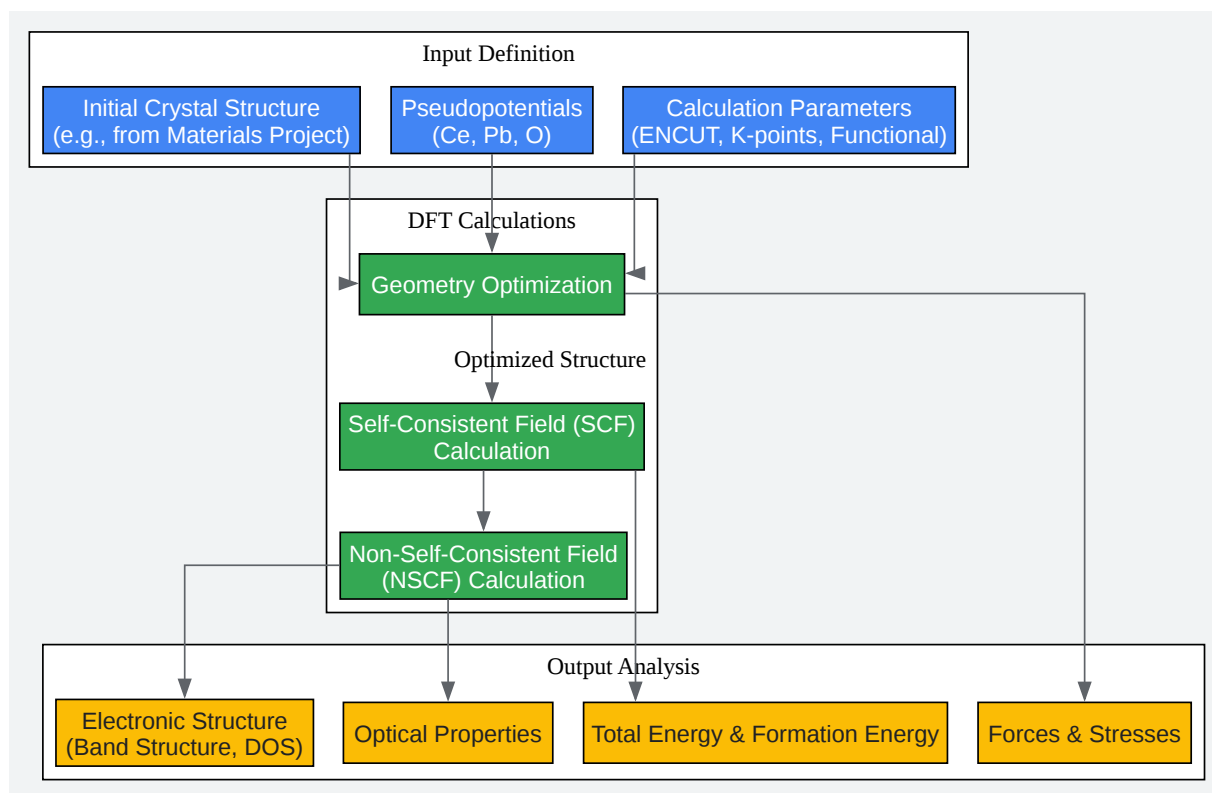
Computational Methodology: Density Functional Theory

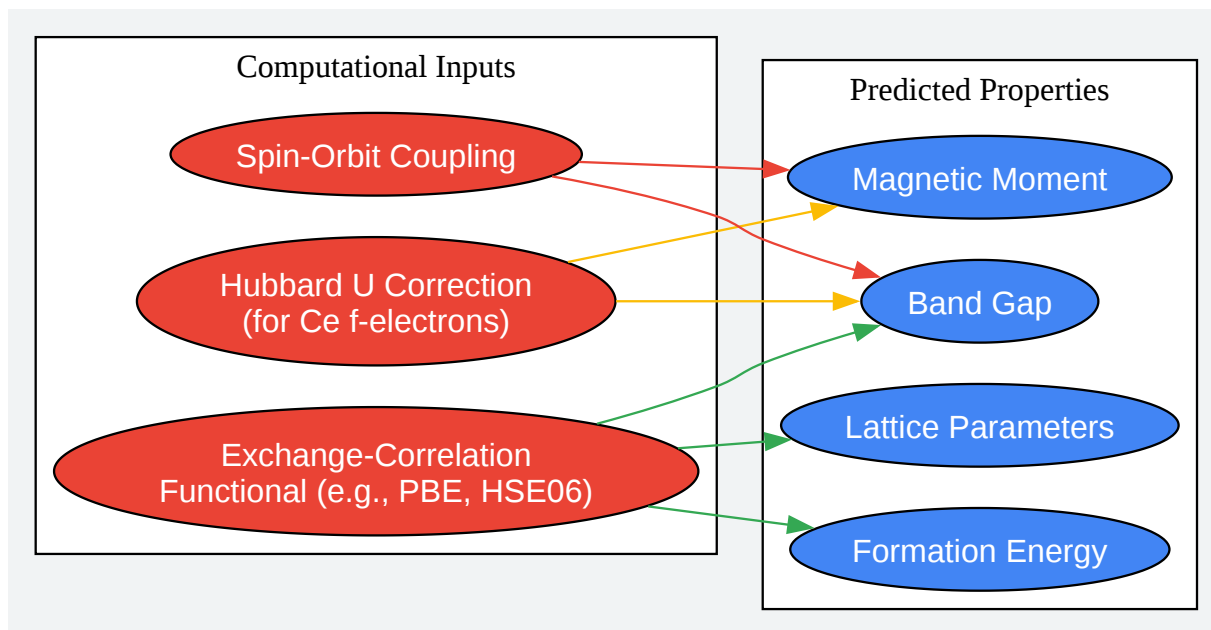
First-principles calculations are typically performed using the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.^{[2][4][5]}

- **Exchange-Correlation Functional:** The electronic exchange and correlation effects are described using the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.^{[2][3][4][5]} For more accurate band gap calculations, a hybrid functional such as the Heyd-Scuseria-Ernzerhof (HSE06) functional can be employed.
- **Pseudopotentials:** The interaction between the core and valence electrons is represented by projector-augmented wave (PAW) pseudopotentials.
- **Plane-Wave Basis Set:** The Kohn-Sham orbitals are expanded in a plane-wave basis set with a kinetic energy cutoff typically in the range of 400-520 eV. The choice of cutoff energy should be tested for convergence.
- **k-point Sampling:** The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh should be carefully converged; a mesh of at least 4x4x4 is a common starting point for geometry optimization, with a denser mesh for density of states and electronic structure calculations.
- **Geometry Optimization:** The crystal structure (both lattice parameters and atomic positions) is fully relaxed until the forces on each atom are less than a specified tolerance, typically 0.01 eV/Å.
- **Electronic Structure Calculation:** Following geometry optimization, a static self-consistent field (SCF) calculation is performed to obtain the ground-state electronic structure. This is followed by non-self-consistent calculations to determine the band structure and density of states.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the quantum chemical study of cerium lead oxide.





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